Afatinib Impurity

CAS No.:

Cat. No.: VC16791886

Molecular Formula: C24H25ClFN5O3

Molecular Weight: 485.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H25ClFN5O3 |

|---|---|

| Molecular Weight | 485.9 g/mol |

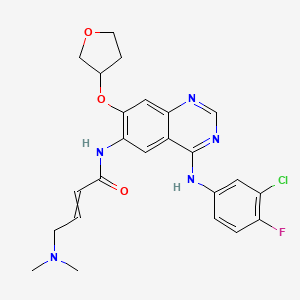

| IUPAC Name | N-[4-(3-chloro-4-fluoroanilino)-7-(oxolan-3-yloxy)quinazolin-6-yl]-4-(dimethylamino)but-2-enamide |

| Standard InChI | InChI=1S/C24H25ClFN5O3/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29) |

| Standard InChI Key | ULXXDDBFHOBEHA-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4 |

Introduction

Chemical and Therapeutic Background of Afatinib

Structural and Mechanistic Properties

Afatinib (C₂₄H₂₅ClFN₅O₃) is a 4-anilinoquinazoline derivative featuring a reactive acrylamide group that enables irreversible binding to epidermal growth factor receptor (EGFR) tyrosine kinases. Its mechanism involves covalent inhibition of EGFR (IC₅₀ = 0.5 nM), HER2, and HER4, disrupting oncogenic signaling pathways in NSCLC cells . The dimaleate salt form improves aqueous solubility, facilitating oral bioavailability.

Clinical Significance and Regulatory Context

Approved by the FDA in 2013, Afatinib is a first-line therapy for NSCLC patients with activating EGFR mutations. Given its narrow therapeutic index, regulatory agencies mandate strict control over impurities, which may alter pharmacokinetics or exhibit toxicity. The ICH Q7 guidelines require impurities exceeding 0.05% to be identified, characterized, and controlled during manufacturing .

| Impurity Name | Type | Maximum Level (%) | Source |

|---|---|---|---|

| Acetamide impurity | Process-related | 0.30 | Amidation step side reaction |

| Hydroxy impurity | Degradation | 0.58 | Basic hydrolysis |

| Afatinib-N-oxide | Oxidative degradation | 3.17 | Oxidative stress |

| Intermediate-1 | Process/degradation | 0.20 | Incomplete nitro-reduction |

Table 1. Key impurities in Afatinib Dimaleate and their characteristics .

Afatinib-N-Oxide (RRT 0.50)

Generated under oxidative stress (e.g., H₂O₂ exposure), identified via sodiated adduct (m/z 524.2) and NMR .

| Parameter | Specification |

|---|---|

| Column | C18, 250 × 4.6 mm |

| Mobile Phase | Gradient (ACN: buffer) |

| Flow Rate | 1.0 mL/min |

| Detection | UV 254 nm |

| Retention Time | 15–25 min |

Table 2. HPLC conditions for Afatinib impurity analysis .

This method achieved baseline separation of all impurities, with a limit of quantification (LOQ) of 0.05%.

Spectroscopic Characterization

-

LC-MS/MS: Used for preliminary impurity identification (e.g., hydroxy impurity fragmentation pattern).

-

NMR (¹H, ¹³C): Confirmed structures of acetamide impurity and Afatinib-N-oxide.

-

IR Spectroscopy: Validated functional groups (e.g., carbonyl stretches in Afatinib-N-oxide) .

Regulatory and Process Optimization Strategies

Stability Studies and ICH Compliance

Forced degradation studies under ICH conditions (40°C/75% RH, oxidative, acidic, basic) confirmed the process’s robustness. Post-optimization batches showed total impurities <0.10%, complying with ICH Q3A/B thresholds .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume